1-Ethynyl-4-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-Ethynyl-4-fluorobenzene and its derivatives has been explored through various methodologies, including copper-mediated oxidative coupling reactions. For instance, dehydro[12]- and -[18]annulenes fused with tetrafluorobenzene were synthesized using 1,2-diethynyltetrafluorobenzene, showcasing the versatility of ethynyl and fluorobenzene compounds in forming complex structures with interesting electronic and structural properties (Nishinaga et al., 2002).
Molecular Structure Analysis
The molecular structure and crystallographic analysis of 1-Ethynyl-4-fluorobenzene derivatives reveal intricate details about their spatial arrangement and intermolecular interactions. X-ray crystallography studies, for example, have elucidated the structure of related compounds, highlighting the role of intramolecular hydrogen bonds and the impact of substituents on the molecular geometry (Özbey et al., 2004).
Chemical Reactions and Properties
1-Ethynyl-4-fluorobenzene undergoes various chemical reactions, leveraging the reactivity of both the ethynyl and the fluorine substituents. It participates in cross-coupling reactions, such as Sonogashira couplings, that are fundamental in constructing carbon-carbon bonds for synthesizing complex organic molecules. These reactions are pivotal in modifying the electronic and physical properties of the resulting compounds for targeted applications.
Physical Properties Analysis
The physical properties of 1-Ethynyl-4-fluorobenzene derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. Studies on related compounds demonstrate the impact of substituents on these properties, with fluorine atoms contributing to increased stability and altered solubility patterns due to their electronegativity and size (Levitus et al., 2001).
Scientific Research Applications
Electrochemical Fluorination of Aromatic Compounds : It is used in the electrochemical fluorination of chlorobenzene, yielding products like 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene (Momota, K., Horio, H., Kato, K., Morita, M., & Matsuda, Y., 1995). It is also used in the fluorination of toluene, monofluoromethylbenzene, and difluoromethylbenzene (Momota, K., Mukai, K., Kato, K., & Morita, M., 1998).
Weak Acceptor Capabilities Study : Researchers utilize 1-Ethynyl-4-fluorobenzene to evaluate the weak acceptor capabilities of the C-F group in fluorobenzenes (Thalladi, V. R., Weiss, H.-C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G., 1998).
Synthesis of Oligonucleotides : This chemical is used in the synthesis of oligonucleotides that contain higher melting points compared to those with difluorotoluene (Griesang, N., & Richert, C., 2002).
Design of OFF-ON Fluorescent Thiol Probes : It plays a role in designing OFF-ON fluorescent thiol probes which can switch between dark and emissive states (Ji, S., Yang, J., Yang, Q., Liu, S., Chen, M., & Zhao, J., 2009).
Photoelectron Diffraction Studies : 1-Ethynyl-4-fluorobenzene is significant in photoelectron diffraction for studying the structure of polyatomic gas-phase molecules with femtosecond temporal and sub-Angstrom spatial resolution (Boll, R., Ullrich, J., & Jochim, S., 2014).
Organometallic Chemistry and Catalysis : It serves as a versatile solvent in organometallic chemistry and transition-metal-based catalysis (Pike, S., Crimmin, M. R., & Chaplin, A. B., 2017).
Acid Catalytic Centers : This compound can act as acid catalytic centers for acetalization and esterification in low-molecular-weight alkynes (Sekerová, L., Vyskočilová, E., Červený, L., & Sedláček, J., 2019).
Safety And Hazards
1-Ethynyl-4-fluorobenzene is classified as a flammable solid . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . When handling this chemical, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment . It is recommended to use this chemical only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-ethynyl-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSWHQGIEKUBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335017 | |
Record name | 1-Ethynyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-fluorobenzene | |
CAS RN |
766-98-3 | |
Record name | 1-Ethynyl-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10335017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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